molecular formula C6H3BrF2Zn B3043116 3,4-Difluorophenylzinc iodide CAS No. 737797-28-3

3,4-Difluorophenylzinc iodide

Cat. No. B3043116
CAS RN: 737797-28-3
M. Wt: 258.4 g/mol
InChI Key: RPYBEKIISMVWQQ-UHFFFAOYSA-M
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Description

3,4-Difluorophenylzinc iodide is a chemical compound with the IUPAC name (3,4-difluorophenyl) (iodo)zinc . It has a molecular weight of 305.38 . It is typically stored in a refrigerator and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3,4-Difluorophenylzinc iodide is 1S/C6H3F2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q;;+1/p-1 . This indicates that the compound consists of a zinc atom, an iodine atom, and a 3,4-difluorophenyl group.


Physical And Chemical Properties Analysis

3,4-Difluorophenylzinc iodide is a liquid at room temperature . The compound is typically stored in a refrigerator .

Scientific Research Applications

Magnetically Driven Swimming Microrobots

The compound could potentially be used in the material selection for magnetically driven swimming microrobots . These microrobots can navigate and manipulate in low Reynolds number biomedical environments with an external magnetic drive strategy .

Organic-Inorganic Lead Iodide Hybrid Semiconductors

The compound could be used in the synthesis of chiral three-dimensional organic-inorganic lead iodide hybrid semiconductors . These semiconductors have received considerable attention in chiroptoelectronics, spintronics, and ferroelectrics due to their superior optoelectrical properties and structural flexibility .

Fluorescence Sensor for Iodide Detection

The compound could be used in the development of a fluorescence sensor for iodide detection . This involves the use of a D−A-type probe, which incorporates 1,3-diaryl pyrazole with cyano groups (CDP) as the electron acceptor (A), triphenylamine (TPA) as the electron donor (D) and employs a cyanovinyl segment as the recognition group .

4. Preparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) The compound could be used in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diflunisal, Fenbufen, and Felbinac . The organozinc reagents used in this study were prepared using a bromoaryl compound which would be of benefit on large scale .

Material Science Research

The compound could be used in various fields of material science research . This includes the development of new materials, the study of their properties, and the exploration of their potential applications .

Chemical Synthesis

The compound could be used in chemical synthesis . This involves the use of the compound as a reagent in various chemical reactions to produce new compounds .

Safety and Hazards

The safety information for 3,4-Difluorophenylzinc iodide includes several hazard statements: H225, H302, H314, H335, H351 . These statements indicate that the compound is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

bromozinc(1+);1,2-difluorobenzene-5-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYBEKIISMVWQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 24722621

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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